molecular formula C20H21FN4O5S B10996407 Methyl 2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10996407
M. Wt: 448.5 g/mol
InChI Key: IUIBDAKZLKHTFB-UHFFFAOYSA-N
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Description

METHYL 2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a fluorobenzyl group, an imidazolidinyl ring, and a thiazole ring

Preparation Methods

The synthesis of METHYL 2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Imidazolidinyl Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinyl ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and a haloketone.

    Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

METHYL 2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups in the imidazolidinyl ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

METHYL 2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It is explored for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

METHYL 2-({2-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-5-ISOPROPYL-1,3-THIAZOLE-4-CARBOXYLATE can be compared with similar compounds such as:

    Methyl 2-({2-[1-(4-Fluorobenzyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)-5-isopropyl-1,3-thiazole-4-carboxylate: Similar structure with a different position of the fluorine atom.

    Ethyl 2-({2-[1-(3-Fluorobenzyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)-5-isopropyl-1,3-thiazole-4-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 2-({2-[1-(3-Chlorobenzyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)-5-isopropyl-1,3-thiazole-4-carboxylate: Similar structure with a chlorine atom instead of a fluorine atom.

These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

Molecular Formula

C20H21FN4O5S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 2-[[2-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H21FN4O5S/c1-10(2)16-15(18(28)30-3)24-19(31-16)23-14(26)8-13-17(27)25(20(29)22-13)9-11-5-4-6-12(21)7-11/h4-7,10,13H,8-9H2,1-3H3,(H,22,29)(H,23,24,26)

InChI Key

IUIBDAKZLKHTFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC(=CC=C3)F)C(=O)OC

Origin of Product

United States

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